![molecular formula C13H9N3 B3282584 2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile CAS No. 75273-74-4](/img/structure/B3282584.png)
2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile
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Overview
Description
Benzonitriles are aromatic compounds that contain a cyano group (-C≡N) attached to a benzene ring . They are used as precursors to many derivatives and as solvents in various industries .
Synthesis Analysis
Benzonitriles can be synthesized from benzaldehyde and hydroxylamine hydrochloride, which is an advantageous approach due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .Molecular Structure Analysis
The molecular structure of benzonitriles can be studied using techniques like Density Functional Theory . The complete assignments of benzonitriles can be performed based on experimental data and potential energy distribution of the vibrational modes .Chemical Reactions Analysis
Benzonitriles can undergo various chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions . The reactivity of benzonitriles can be significantly enhanced by the presence of strongly electron-attracting substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzonitriles can be analyzed using various techniques. For example, scanning electron microscopy (SEM), Confocal laser scanning microscopy (CLSM), and low field nuclear magnetic resonance (LF-NMR) can be used to analyze the relationship between the chemical, texture, rheology, microstructure, and water distribution of benzonitriles .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(pyridin-4-ylmethylideneamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEAWPUMVUZIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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